molecular formula C20H22N6 B15116148 6-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-2-carbonitrile

6-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-2-carbonitrile

Cat. No.: B15116148
M. Wt: 346.4 g/mol
InChI Key: LDENBENAFXEXIG-UHFFFAOYSA-N
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Description

6-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-2-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 6-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-2-carbonitrile involves multiple steps and specific reaction conditions. One of the common synthetic routes includes the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . This method is effective in producing the desired compound with high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like manganese trifluoromethanesulfonate (Mn(OTf)2) and tert-butyl hydroperoxide (t-BuOOH), which are used for the oxidation of cyclopentenopyridine analogues . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-2-carbonitrile has a wide range of applications in scientific research. It is used as a novel inhibitor for carbon steel corrosion in acidic environments, demonstrating superior inhibition efficiency .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to form coordinate bonds with metal surfaces, providing corrosion protection through both physisorption and chemisorption . In biological systems, its mechanism of action may involve the inhibition of specific enzymes or receptors, although further research is needed to elucidate these pathways.

Properties

Molecular Formula

C20H22N6

Molecular Weight

346.4 g/mol

IUPAC Name

6-[5-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile

InChI

InChI=1S/C20H22N6/c1-13-22-18-6-3-5-17(18)20(23-13)26-11-14-9-25(10-15(14)12-26)19-7-2-4-16(8-21)24-19/h2,4,7,14-15H,3,5-6,9-12H2,1H3

InChI Key

LDENBENAFXEXIG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(CCC2)C(=N1)N3CC4CN(CC4C3)C5=CC=CC(=N5)C#N

Origin of Product

United States

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